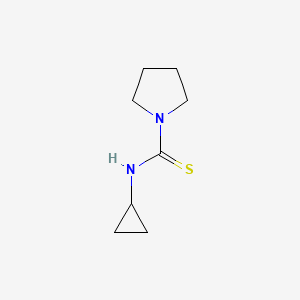![molecular formula C12H16N6S B4722187 3-ethyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4722187.png)
3-ethyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Vue d'ensemble
Description
3-ethyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C12H16N6S and its molecular weight is 276.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.11571571 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory properties . This suggests that the compound may target enzymes involved in inflammation, such as cyclooxygenase (COX), which catalyzes the first two steps in the biosynthesis of prostaglandins .
Mode of Action
Based on the anti-inflammatory properties of similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory properties . In this pathway, arachidonic acid is converted into prostaglandins by the COX enzymes. By inhibiting these enzymes, the compound could potentially reduce the production of prostaglandins, thereby alleviating inflammation.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide valuable insights into the potential ADME properties of the compound, which can impact its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential anti-inflammatory properties . By inhibiting COX enzymes and reducing prostaglandin production, the compound could potentially alleviate inflammation at the cellular level.
Propriétés
IUPAC Name |
3-ethyl-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6S/c1-4-10-15-16-12-18(10)17-11(19-12)9-6-8(13-14-9)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOPMDNPERNMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=NNC(=C3)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B4722110.png)
![3-amino-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4722119.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4722131.png)


![N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4722158.png)
![2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4722160.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4722172.png)

![methyl 4-({3-[2-(4-methylphenoxy)ethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4722190.png)

![3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4722196.png)
